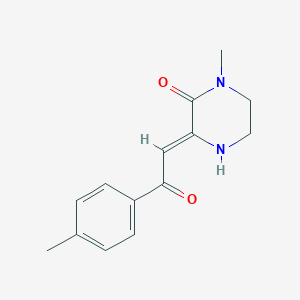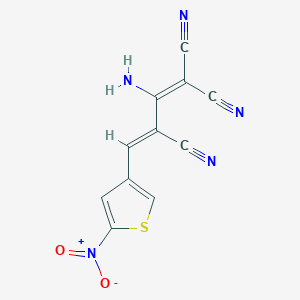
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile, also known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, NTBC can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death.
Mechanism of Action
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key intermediate in the biosynthesis of these amino acids. By inhibiting HPPD, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile disrupts this biosynthetic pathway, leading to growth inhibition and ultimately cell death.
Biochemical and physiological effects:
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been shown to have a number of biochemical and physiological effects in various organisms. In plants, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile inhibits the synthesis of aromatic amino acids, leading to growth inhibition and ultimately cell death. In bacteria, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been shown to inhibit the growth of several pathogenic species, including Pseudomonas aeruginosa and Staphylococcus aureus. 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has also been shown to have potential applications in the treatment of phenylketonuria, a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in lab experiments is its specificity for the enzyme HPPD. This allows researchers to selectively inhibit the biosynthesis of aromatic amino acids, without affecting other metabolic pathways. However, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be toxic to some organisms at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research involving 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile. One area of interest is the development of new inhibitors of HPPD, which could have improved potency and selectivity compared to 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile. Another area of interest is the use of 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in combination with other inhibitors or drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, the use of 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in the treatment of phenylketonuria and other genetic disorders could be an area of significant future research.
Synthesis Methods
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-nitro-3-thiophene carboxylic acid with thionyl chloride to form 5-nitro-3-thiophene chloride. This intermediate is then reacted with 2-amino-3-butynenitrile to form 2-amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile.
Scientific Research Applications
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been used extensively in scientific research as a tool for studying the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death. This has allowed researchers to study the role of these amino acids in various biological processes, including photosynthesis, plant growth and development, and bacterial pathogenesis.
properties
CAS RN |
179951-73-6 |
|---|---|
Product Name |
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile |
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
271.26 g/mol |
IUPAC Name |
(3Z)-2-amino-4-(5-nitrothiophen-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N5O2S/c12-3-8(11(15)9(4-13)5-14)1-7-2-10(16(17)18)19-6-7/h1-2,6H,15H2/b8-1+ |
InChI Key |
WCNJDMHYXMBBSE-UNXLUWIOSA-N |
Isomeric SMILES |
C1=C(SC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)[N+](=O)[O-] |
SMILES |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
synonyms |
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
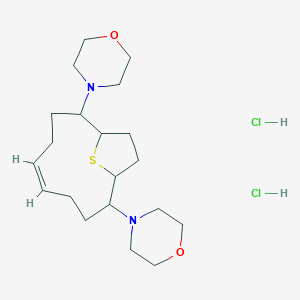
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
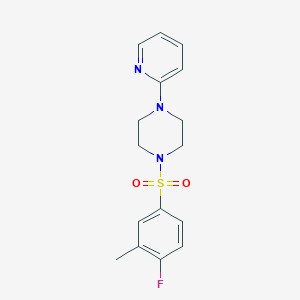

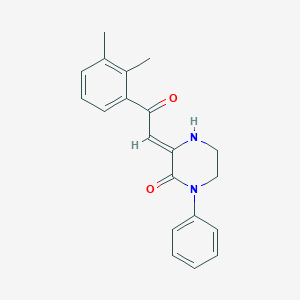
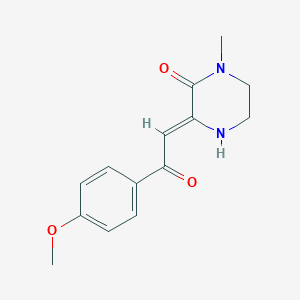
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)


